molecular formula C14H17Cl2NO2 B13106659 N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide

Katalognummer: B13106659
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: RPTHBVRBFSMWAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of dichlorophenyl and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide typically involves the reaction of 3,4-dichlorophenylamine with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and its cyclobutane ring structure.

Eigenschaften

Molekularformel

C14H17Cl2NO2

Molekulargewicht

302.2 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-2-17(11-3-4-12(15)13(16)7-11)14(19)10-5-9(6-10)8-18/h3-4,7,9-10,18H,2,5-6,8H2,1H3

InChI-Schlüssel

RPTHBVRBFSMWAF-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2CC(C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.